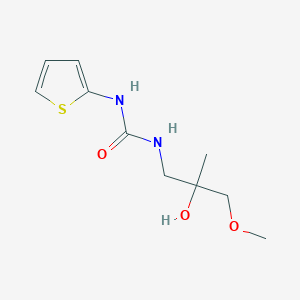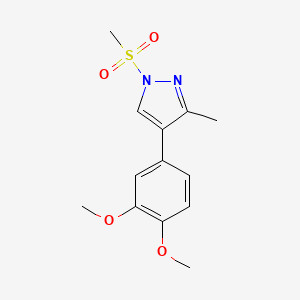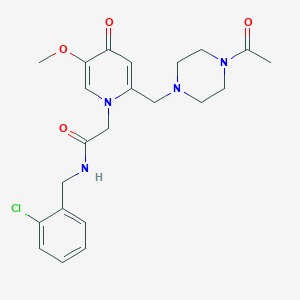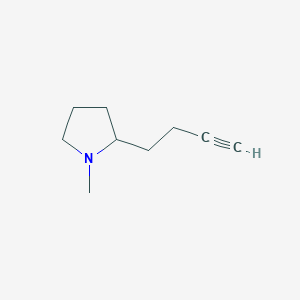![molecular formula C23H30N2O5S B2516467 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922003-54-1](/img/structure/B2516467.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a structurally complex molecule that may be related to various sulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on sulfonamides and their derivatives.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the alkylation of azide precursors, as seen in the preparation of a pyrrolobenzothiadiazepine precursor from 2-azidobenzenesulfonamide . This process includes N-alkylation followed by intramolecular aminohydroxylation. Similarly, the synthesis of benzenesulfonamides with inhibitory activity against kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies to optimize the inhibitory potency . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical to their biological activity. For instance, the presence of a phenylthiazolyl group has been shown to confer high-affinity inhibition of kynurenine 3-hydroxylase . The molecular structure of the compound likely features a tetrahydrobenzo[b][1,4]oxazepin core, which could be pivotal to its biological properties. The specific substituents, such as the methoxy and dimethyl groups, would influence the molecule's binding affinity and selectivity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including aminohydroxylation and alkylation . The reactivity of these compounds is influenced by the presence of azide groups and the nature of the alkyl halides used in their synthesis. The compound may also participate in similar reactions, which could be exploited for further chemical modifications or for the synthesis of analogs with altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, solubility, and stability . The compound , with its specific substituents and fused ring system, would have unique properties that could be studied to understand its solubility, stability, and reactivity profile.
Relevant Case Studies
While there are no direct case studies on the compound , related sulfonamide derivatives have been studied for their antitumor and antidepressant/anxiolytic properties . These studies provide insights into the potential therapeutic applications of sulfonamide derivatives and suggest that the compound could also be evaluated for similar biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research on related compounds includes the synthesis and characterization of various benzo[b][1,4]oxazepine derivatives, showcasing the structural diversity and potential for varied applications within scientific research. For instance, the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups indicates potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Another example involves the synthesis and spectroscopic analysis of benzimidazole-tethered oxazepine hybrids, which were studied for their molecular structure, charge distributions, and potential nonlinear optical (NLO) properties, suggesting applications in materials science and photonics (Almansour et al., 2016).
Potential Applications in Therapy and Material Science
Some studies highlight the synthesis of compounds with oxazepine structures for potential therapeutic applications. For example, the development of atropisomers in tachykinin NK1-receptor antagonists, demonstrating the importance of stereochemistry in drug design for enhanced receptor recognition and potential therapeutic applications (Ishichi, Ikeura, & Natsugari, 2004).
Research on the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate reveals insights into the structural and emission characteristics of novel fused oxazapolycyclic skeletons, contributing to the understanding of molecular design for optical materials (Petrovskii et al., 2017).
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-7-10-25-19-13-17(8-9-20(19)30-14-23(4,5)22(25)26)24-31(27,28)18-11-15(2)21(29-6)16(3)12-18/h8-9,11-13,24H,7,10,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGOEXGHOMYLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)


![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)




![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)

![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)
